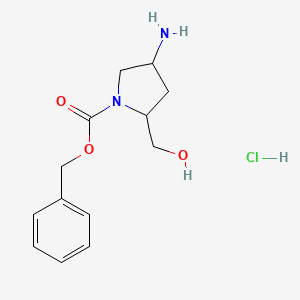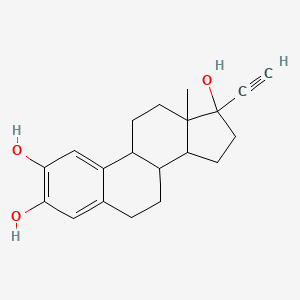
2-Hydroxy Ethynyl Estradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethynylestradiol is a synthetic derivative of ethinylestradiol, a widely used estrogen medication. This compound is known for its role as a metabolite of ethinylestradiol, which is commonly used in birth control pills and hormone replacement therapy . The molecular formula of 2-Hydroxyethynylestradiol is C20H24O3, and it has a molecular weight of 312.4 g/mol .
Vorbereitungsmethoden
The synthesis of 2-Hydroxyethynylestradiol involves multiple steps. One common synthetic route starts with ethinylestradiol and involves the following steps :
Nitration: Ethinylestradiol is treated with nitric acid and aqueous sodium nitrite.
Reduction: The resulting product is reduced using sodium bisulfite.
Oxidation: The final step involves oxidation with sodium periodate in the presence of hydrochloric acid and acetic acid.
These steps result in the formation of 2-Hydroxyethynylestradiol with a good yield. Industrial production methods may vary, but they generally follow similar reaction pathways to ensure high purity and yield.
Analyse Chemischer Reaktionen
2-Hydroxyethynylestradiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like sodium bisulfite. The major products formed from these reactions include various hydroxylated and methoxylated derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethynylestradiol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other estrogenic compounds.
Biology: Studies have shown its role in the metabolism of ethinylestradiol, providing insights into estrogen metabolism.
Medicine: It is investigated for its potential effects on cardiovascular health and cancer prevention.
Industry: It is used in the development of pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethynylestradiol involves its interaction with estrogen receptors. It binds to these receptors, leading to the activation of estrogen-responsive genes. This interaction affects various molecular pathways, including those involved in cell proliferation and differentiation . The compound’s effects on cardiovascular health and cancer prevention are attributed to its ability to modulate these pathways.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyethynylestradiol is similar to other hydroxylated derivatives of ethinylestradiol, such as 4-Hydroxyethynylestradiol and 2-Methoxyethynylestradiol. it is unique in its specific hydroxylation pattern, which influences its biological activity and metabolism . Other similar compounds include:
4-Hydroxyethynylestradiol: Another hydroxylated derivative with different biological properties.
2-Methoxyethynylestradiol: A methoxylated derivative with potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H24O3 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-16-14-5-4-12-10-17(21)18(22)11-15(12)13(14)6-8-19(16,20)2/h1,10-11,13-14,16,21-23H,4-9H2,2H3 |
InChI-Schlüssel |
KQJCDKMHNQVWDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)
![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)

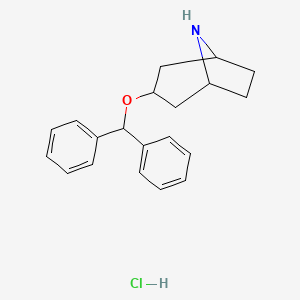


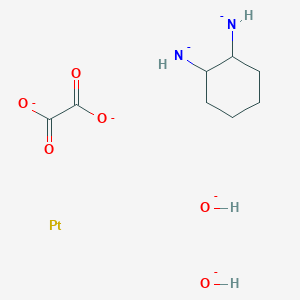

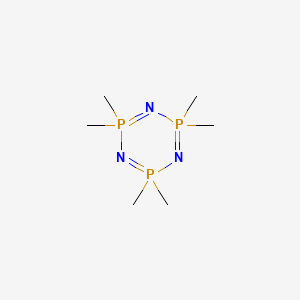
![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)
